

XL-281 for studying RAF kinase biology

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Compound of Interest

Compound Name: XL-281

Cat. No.: B612212

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An In-Depth Technical Guide to **XL-281** for Studying RAF Kinase Biology

For Researchers, Scientists, and Drug Development Professionals

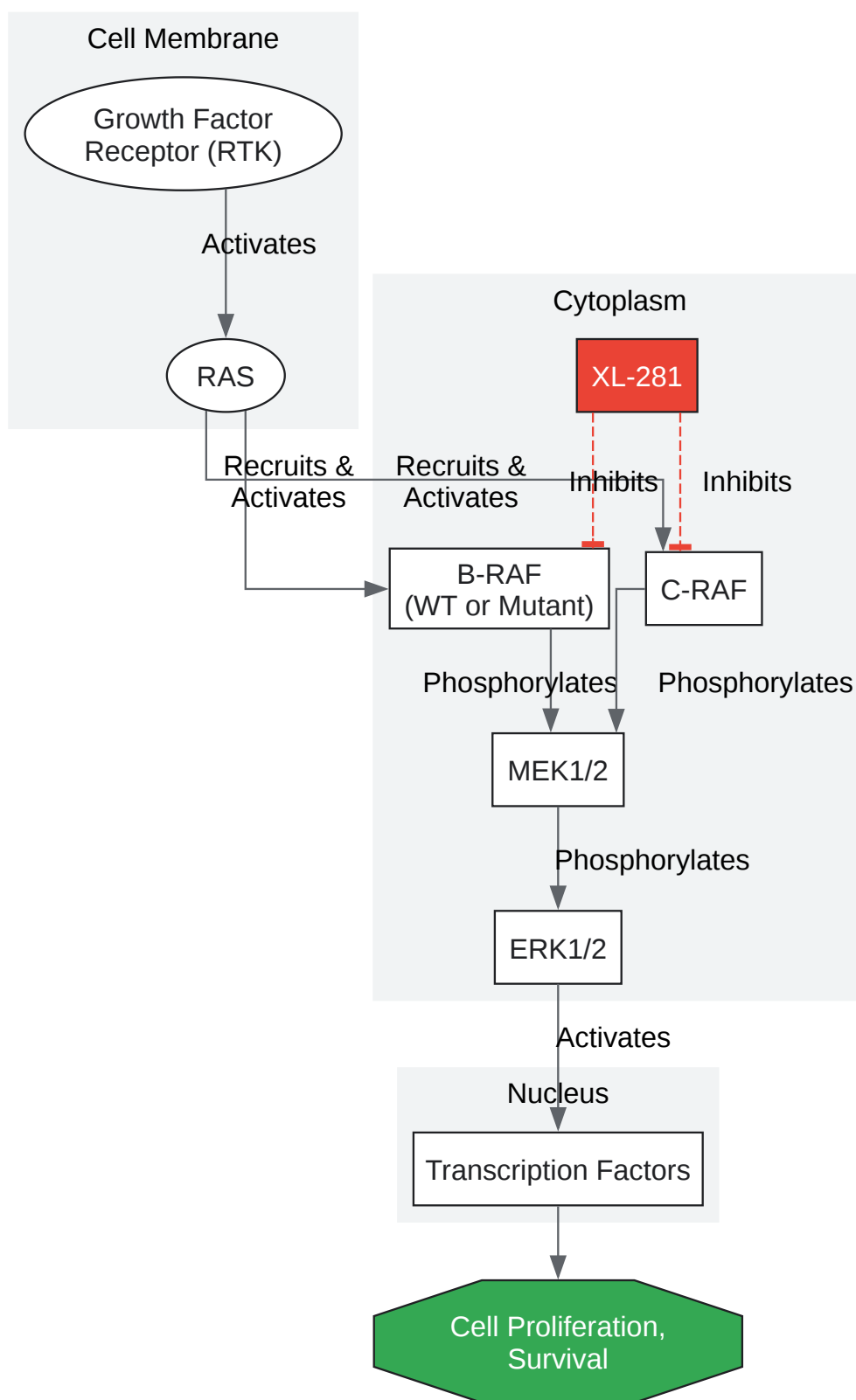
Introduction

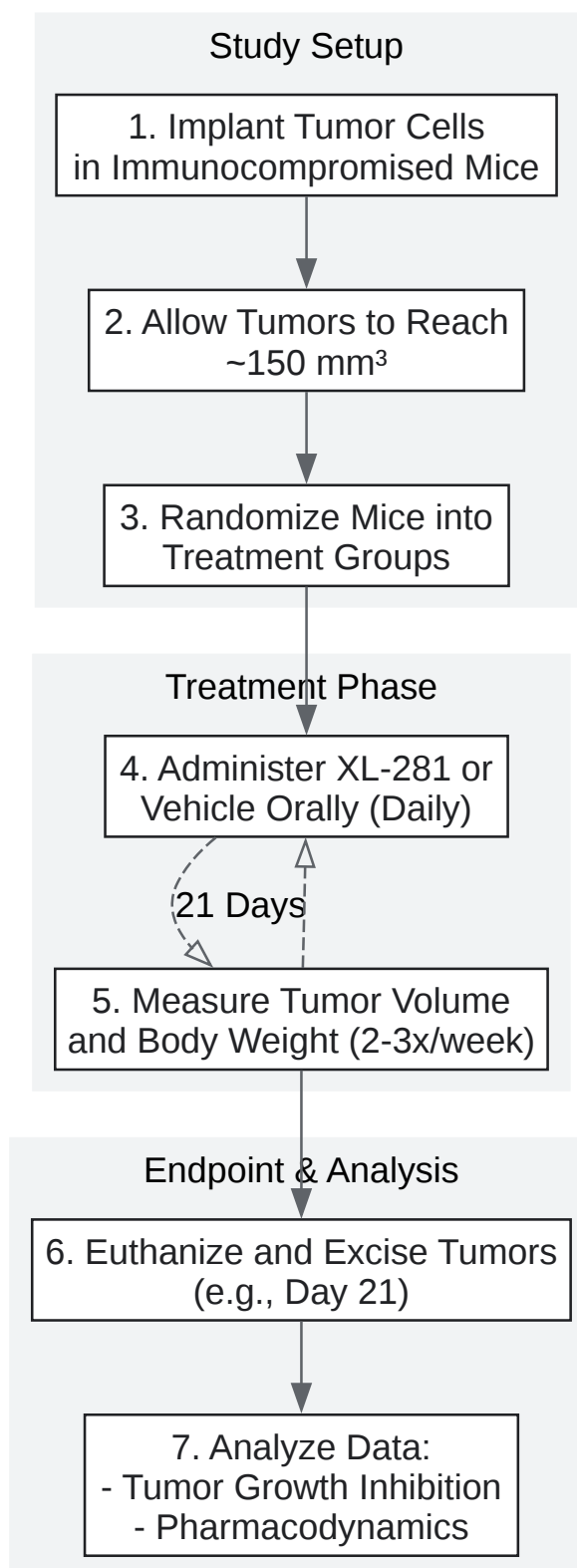
XL-281 (also known as BMS-908662) is a potent and selective, orally active small molecule inhibitor of RAF kinases.[1][2] It has been a significant tool in the study of cancer biology, particularly for understanding the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its mutational activation is a common driver in a significant percentage of human tumors.[3][4] Activating mutations in BRAF, for instance, are found in approximately 60% of melanomas.[3] **XL-281** targets wild-type RAF kinases as well as the frequently occurring mutant forms, making it a valuable compound for preclinical and clinical investigation.[1][5]

Mechanism of Action

The RAS/RAF/MEK/ERK cascade is a three-tiered kinase pathway that relays extracellular signals to the nucleus to control gene expression.[4][6] The pathway is initiated by the activation of the small GTPase RAS, which then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[7] Activated RAF phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[4] Activated ERK then translocates to the nucleus to phosphorylate various transcription factors, leading to cellular responses like proliferation and survival.[7]

In many cancers, mutations in genes like BRAF (e.g., V600E) or RAS lead to constitutive, uncontrolled activation of this pathway, promoting tumor growth.[3][5] **XL-281** functions as an ATP-competitive inhibitor, binding to the kinase domain of RAF proteins and preventing their catalytic activity.[5] By inhibiting B-RAF, mutationally activated B-RAF, and C-RAF, **XL-281** effectively blocks downstream signaling, leading to decreased phosphorylation of MEK and ERK.[1][3] This inhibition of the pathway can result in reduced tumor cell proliferation and increased apoptosis.[2][8]





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